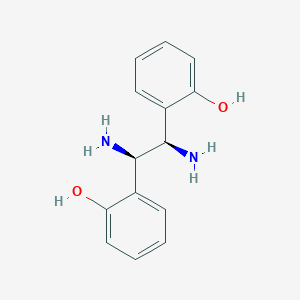

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Description

Propriétés

IUPAC Name |

2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPLGLZBUDMRE-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584928 | |

| Record name | 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870991-70-1 | |

| Record name | 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine CAS number and properties

An In-Depth Technical Guide to (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Properties, Synthesis, and Applications in Asymmetric Catalysis

Authored by: A Senior Application Scientist

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine , a C2-symmetric chiral diamine, has emerged as a cornerstone in modern asymmetric synthesis. Its significance lies not only in its direct application as a chiral ligand but, more profoundly, in its role as a versatile precursor—often termed a "mother diamine"—for a vast library of other chiral diamines.[1] This guide provides an in-depth exploration of its properties, synthesis, characterization, and pivotal applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Properties and Identification

The fundamental physicochemical properties of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine are crucial for its handling, characterization, and application. Its unique structure, featuring two primary amine and two phenol functional groups locked in a specific stereochemical arrangement, dictates its utility.

| Property | Value | Source(s) |

| CAS Number | 870991-70-1 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 244.29 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 157-163 °C | [1] |

| Optical Activity | [α]²²/D +62° (c = 1% in chloroform) | [1] |

| Purity | Typically >95% (HPLC) | [1] |

| IUPAC Name | 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | [2] |

| Synonyms | (1R,2R)-1,2-Bis(2-hydroxyphenyl)-1,2-ethanediamine, (R,R) Mother Diamine | [1] |

Synthesis and Chiral Resolution: Establishing Enantiopurity

The enantiopure (1R,2R) configuration is paramount for the compound's efficacy in asymmetric synthesis. While commercially available, understanding its synthesis and, most critically, its chiral resolution is essential for any laboratory intending to work with it or its derivatives. The synthesis generally involves the formation of the racemic diamine followed by chiral resolution.

Synthesis of Racemic 1,2-Bis(2-hydroxyphenyl)ethylenediamine

A common synthetic route involves the condensation of 2-hydroxybenzaldehyde with an appropriate nitrogen source, followed by reduction.

Chiral Resolution: The Key to Asymmetric Applications

The separation of the racemic mixture into its constituent enantiomers is the most critical step. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.[3] This classical method leverages the different physical properties (e.g., solubility) of the diastereomeric salts to effect separation.[3][4]

Exemplary Chiral Resolution Protocol:

-

Salt Formation: Dissolve the racemic 1,2-bis(2-hydroxyphenyl)ethylenediamine in a suitable solvent (e.g., aqueous alcohols).[5] Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., dibenzoyl-L-tartaric acid), to the solution.[5] The choice of solvent is critical and often requires optimization to achieve efficient precipitation of one diastereomer.[4][5]

-

Selective Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. This process can be encouraged by controlled cooling or seeding with a small crystal of the desired diastereomer.[4]

-

Isolation and Purification: The precipitated salt is isolated by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Diamine: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free enantiopure diamine. The diamine can then be extracted into an organic solvent and isolated.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity, purity, and enantiomeric excess of the synthesized diamine. A combination of spectroscopic and chromatographic techniques is employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should be consistent with the C2-symmetric structure, showing the expected number of signals and integrations for aromatic and aliphatic protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for O-H (phenol), N-H (amine), C-N, and aromatic C-H and C=C bonds should be present. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the compound's molecular weight (244.29 g/mol ) should be observed. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee). | Using a suitable chiral stationary phase, the two enantiomers can be separated, allowing for the quantification of the enantiomeric purity of the (1R,2R) isomer. |

| Polarimetry | Measurement of optical rotation. | The specific rotation should match the reported value for the enantiopure compound. |

The "Mother Diamine" Concept and the Diaza-Cope Rearrangement

A pivotal application of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is its use as a "mother diamine" to generate a diverse range of C2-symmetric "daughter diamines" through a highly stereospecific diaza-Cope rearrangement.[1][6][7][8] This powerful methodology allows for the synthesis of numerous chiral diamines with varied steric and electronic properties from a single, readily accessible precursor.[1]

The reaction proceeds by condensing the (1R,2R)-mother diamine with two equivalents of an aldehyde to form a diimine. This intermediate then undergoes a[6][6]-sigmatropic rearrangement (the diaza-Cope rearrangement) to furnish a new diimine with inverted stereochemistry (S,S). Subsequent hydrolysis yields the desired (1S,2S)-daughter diamine.[1][7]

The driving force for this rearrangement is the formation of a resonance-assisted hydrogen bond (RAHB) in the transition state, which significantly lowers the activation energy.[1][7]

Experimental Workflow: Synthesis of Daughter Diamines

Caption: Workflow for the synthesis of daughter diamines.

Applications in Asymmetric Catalysis and Synthesis

The true value of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine and its derivatives is realized in their application as ligands and organocatalysts in a wide array of asymmetric transformations.

Chiral Ligands for Transition Metal Catalysis

The diamine backbone can be readily modified to create salen-type or other multidentate ligands. These ligands coordinate with various transition metals (e.g., Ru, Rh, Cu) to form catalysts for reactions such as:

-

Asymmetric Transfer Hydrogenation: Ruthenium complexes of N-substituted derivatives are highly effective for the reduction of prochiral ketones to chiral secondary alcohols.[9]

-

Asymmetric Michael Additions: Bifunctional catalysts derived from this scaffold can activate both the nucleophile and the electrophile to achieve high enantioselectivity.[9]

Organocatalysis

The parent diamine and its derivatives can function as potent organocatalysts, often activating substrates through the formation of iminium ions or through hydrogen bonding interactions.[10]

Precursor for Bioactive Molecules and Complex Ligands

This diamine serves as a starting material for the synthesis of more complex molecules, including:

-

Enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives.

-

Schiff base complexes with potential biological activity, such as anticancer properties.[11]

Safety and Handling

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a privileged chiral building block with immense value in asymmetric synthesis. Its role as a "mother diamine" provides a practical and efficient route to a wide variety of chiral diamines, which in turn are used to construct highly effective catalysts and ligands. A thorough understanding of its properties, synthesis, and the mechanistic underpinnings of its applications is crucial for leveraging its full potential in the development of new pharmaceuticals and fine chemicals.

References

-

Kim, H., et al. (2009). Stereospecific Synthesis of Alkyl-Substituted Vicinal Diamines From the Mother Diamine: Overcoming the "Intrinsic Barrier" to the diaza-Cope Rearrangement Reaction. Organic Letters, 11(1), 157–160. [Link]

-

Kim, H., et al. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. Journal of the American Chemical Society, 130(36), 12184–12191. [Link]

-

Li, G., et al. (2020). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 10(49), 29447-29453. [Link]

-

KAIST Research Portal. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-cope rearrangement. [Link]

-

MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

RUA. Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

PubChem. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. [Link]

-

Onyx Scientific. Chiral Resolution Screening. [Link]

Sources

- 1. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. onyxipca.com [onyxipca.com]

- 5. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Stereospecific synthesis of alkyl-substituted vicinal diamines from the mother diamine: overcoming the "intrinsic barrier" to the diaza-Cope rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. (1S,2S)-1,2-双(2-羟苯基)乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Chiral Catalysis and Ligand Design

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a C₂-symmetric chiral diamine that has emerged as a pivotal building block in the fields of asymmetric catalysis and coordination chemistry. Its rigid backbone, conferred by the two phenyl rings, and the strategic placement of coordinating hydroxyl and amino groups make it an exceptional precursor for a variety of chiral ligands and catalysts. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical characterization, and its application in the synthesis of advanced catalytic systems. Understanding these core attributes is essential for leveraging this versatile molecule in the development of novel synthetic methodologies and therapeutic agents. The unique chelating properties of this compound make it an excellent candidate for use in coordination chemistry and as a ligand in metal complexation[1].

Physicochemical Properties: A Foundation for Application

The utility of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine in a laboratory and industrial setting is underpinned by its distinct physical and chemical characteristics. A thorough understanding of these properties is crucial for its effective handling, reaction optimization, and for predicting its behavior in various chemical environments.

Structural and General Properties

The fundamental properties of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| CAS Number | 870991-70-1 | |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 157-163 °C | |

| Optical Rotation | [α]²²/D +62° (c = 1% in chloroform) |

The positive specific rotation confirms the (1R,2R) stereochemistry of the molecule. Its enantiomer, (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, exhibits a negative specific rotation of approximately -65° under similar conditions[3].

Solubility Profile

While comprehensive quantitative solubility data is not extensively published, qualitative assessments indicate that (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is soluble in chloroform, which is consistent with its use in solution-phase reactions and for obtaining optical rotation measurements. Its polarity, imparted by the two hydroxyl and two amine groups, suggests at least partial solubility in other polar organic solvents such as alcohols and DMSO. For precise applications, it is recommended to experimentally determine the solubility in the specific solvent system to be used.

Spectroscopic and Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. This section details the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine protons of the ethylenediamine backbone, and the protons of the amine and hydroxyl groups. The aromatic region will likely display complex multiplets due to the ortho-substitution pattern. The two methine protons are chemically equivalent due to the C₂ symmetry and should appear as a single signal. The amine and hydroxyl protons may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals corresponding to the aromatic carbons and the methine carbons of the ethylenediamine bridge. Due to the molecule's symmetry, only seven carbon signals would be expected in a perfectly symmetric environment.

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in the molecule. Key vibrational bands are expected in the following regions:

-

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl and amine groups.

-

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches.

-

C=C Stretching: Aromatic ring stretches typically appear in the 1450-1600 cm⁻¹ region.

-

C-O and C-N Stretching: These vibrations will be present in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 244. The fragmentation pattern would likely involve cleavage of the C-C bond of the ethylenediamine backbone and losses of fragments related to the hydroxyphenyl groups.

Chemical Properties and Reactivity: A Gateway to Chiral Ligands

The chemical reactivity of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is dominated by its nucleophilic amine groups and the coordinating ability of both the amines and the phenolic hydroxyl groups.

Synthesis of Salen-Type Ligands

A primary application of this diamine is in the synthesis of chiral salen-type ligands. This is typically achieved through a condensation reaction with two equivalents of a salicylaldehyde derivative. The resulting tetradentate ligand can then be complexed with various metal ions to form catalysts for a wide range of asymmetric transformations.

This protocol describes a general procedure for the synthesis of a salen ligand from (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine and a substituted salicylaldehyde.

Objective: To synthesize a C₂-symmetric chiral salen ligand.

Materials:

-

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

-

Substituted Salicylaldehyde (2 equivalents)

-

Ethanol (absolute)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve one equivalent of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine in a minimal amount of warm absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add two equivalents of the desired substituted salicylaldehyde.

-

Attach a condenser to the flask and reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The salen ligand product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).

-

Dry the purified product under vacuum to obtain the final salen ligand.

Characterization: The synthesized ligand should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Caption: Synthesis of a chiral salen ligand.

Applications in Asymmetric Catalysis

The true value of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine lies in its role as a precursor to chiral catalysts. Metal complexes of salen ligands derived from this diamine have been successfully employed in a variety of enantioselective reactions.

Mechanism of Enantioselection

The mechanism of enantioselection in catalysis using these chiral metal-salen complexes is a subject of extensive research. In general, the C₂-symmetric ligand creates a chiral environment around the metal center. When a prochiral substrate coordinates to this metal center, the steric and electronic properties of the ligand dictate the facial selectivity of the incoming reagent, leading to the preferential formation of one enantiomer of the product. The specific interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrate are crucial for achieving high levels of enantioselectivity.

Caption: Generalized workflow of enantioselective catalysis.

Safety and Handling

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[2]. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a valuable and versatile chiral building block with significant applications in asymmetric synthesis and materials science. Its well-defined stereochemistry and the presence of multiple coordination sites make it an ideal precursor for a wide array of chiral ligands and catalysts. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the importance of chiral synthons like (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is set to increase.

References

-

PubChem. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Chirality of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, often referred to as a "mother diamine," is a cornerstone chiral building block in modern asymmetric synthesis. Its C₂-symmetric scaffold, featuring two stereogenic centers, provides a rigid and well-defined chiral environment that is fundamental to its utility in creating highly selective catalysts and as a precursor to complex chiral molecules. This technical guide provides a comprehensive examination of the molecular structure, inherent chirality, and stereospecific synthesis of this pivotal compound. We will delve into the analytical techniques used for its characterization, explore its conformational properties, and elucidate its critical role in asymmetric catalysis, with a particular focus on the mechanistic underpinnings of stereochemical induction. This document serves as a resource for researchers seeking to leverage the unique properties of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine in catalyst design and stereoselective organic synthesis.

Introduction: The Significance of C₂-Symmetric Vicinal Diamines

Chiral vicinal diamines are a class of privileged structures in asymmetric catalysis and medicinal chemistry.[1] Their ability to form stable chelate complexes with a wide array of metals allows for the construction of catalysts that can orchestrate highly enantioselective transformations. Among these, C₂-symmetric diamines such as 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) have become indispensable tools for synthetic chemists.[1]

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine distinguishes itself through the presence of the ortho-hydroxyphenyl moieties. These phenolic groups are not merely steric determinants; they are crucial for the formation of tetradentate Schiff base ligands, commonly known as salen ligands, and provide a handle for fine-tuning the electronic properties of the resulting metal complexes. The specific (1R,2R) configuration of the stereocenters dictates a precise three-dimensional arrangement of the phenyl groups and the amino functionalities, which is the ultimate source of its chiral directing ability.

Molecular Structure and Conformational Analysis

The structural rigidity and defined stereochemistry of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine are paramount to its function.

2.1. Core Structure and Stereochemistry

The molecule consists of an ethane backbone with two adjacent stereogenic carbons, each bearing an amino group and a 2-hydroxyphenyl group. The Cahn-Ingold-Prelog priority rules assign the (R) configuration to both stereocenters, C1 and C2. This C₂ symmetry means that the molecule can be rotated by 180° around an axis passing through the midpoint of the C-C bond and still appear identical.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| CAS Number | 870991-70-1 | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 157-163 °C | |

| Optical Rotation | [α]²²/D +62° (c = 1% in chloroform) |

2.2. Conformational Preferences

In the absence of a definitive single-crystal X-ray structure for the free diamine, its conformational behavior can be inferred from related structures and computational studies. The dihedral angle between the two amino groups and the two hydroxyphenyl groups is crucial. In its complexes, the ethylenediamine backbone typically adopts a gauche conformation. This puckering of the five-membered chelate ring formed upon metal coordination places the substituents on the stereogenic carbons in pseudo-axial and pseudo-equatorial positions, which is a key factor in the transmission of chirality.

The intramolecular hydrogen bonding between the phenolic hydroxyl groups and the amine nitrogens can also influence the conformation of the free diamine, pre-organizing it for complexation or further reaction.

The Essence of Chirality: Spectroscopic and Chiroptical Properties

The chirality of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is its most defining feature. Understanding and confirming its absolute stereochemistry is critical.

3.1. Origin of Chirality

The molecule's chirality arises from the two stereogenic centers at C1 and C2 of the ethylenediamine backbone. The specific spatial arrangement of the substituents (amino, hydrogen, and 2-hydroxyphenyl) around these tetrahedral carbons is fixed in the (1R,2R) enantiomer. This defined three-dimensional structure is what allows it to interact differently with other chiral molecules and with plane-polarized light.

3.2. Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine and its derivatives, CD spectroscopy is instrumental in:

-

Confirming Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute stereochemistry of the diamine.

-

Monitoring Stereospecific Reactions: As demonstrated in the diaza-Cope rearrangement for its synthesis, CD spectroscopy can unequivocally show an inversion of stereochemistry during a reaction by comparing the spectrum of the product to an authentic sample.[3][4]

The diagram below illustrates the fundamental principle of CD spectroscopy.

Caption: Workflow of Circular Dichroism Spectroscopy.

Stereospecific Synthesis: The Diaza-Cope Rearrangement

The enantiomerically pure synthesis of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is crucial for its application. A highly efficient and stereospecific method utilizes the diaza-Cope rearrangement.[3][5] This reaction is noteworthy as it allows for the synthesis of a variety of C₂-symmetric diamines from a single chiral precursor, the "mother diamine."

4.1. The Reaction Principle

The synthesis starts with the condensation of an appropriate aldehyde with the chiral "mother diamine," (1R,2R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane, to form a diimine. This intermediate then undergoes a[5][5]-sigmatropic rearrangement (the diaza-Cope rearrangement) to form a new diimine with an inverted stereochemistry. Subsequent hydrolysis of the rearranged diimine yields the desired chiral diamine. The driving force for this rearrangement is the formation of a resonance-assisted hydrogen bond (RAHB) in the product diimine.[3][6]

The workflow for this synthetic approach is depicted below.

Caption: Diaza-Cope Rearrangement Synthesis Workflow.

4.2. Experimental Protocol

The following is a representative protocol adapted from the work of Chin and coworkers.[3]

Step 1: Formation and Rearrangement of the Diimine

-

In a suitable flask, dissolve (1R,2R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane (1 equivalent) in an appropriate solvent such as DMSO-d₆ for NMR monitoring or methanol for preparative scale.

-

Add the desired aldehyde (2.5 equivalents) to the solution.

-

Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by ¹H NMR, observing the disappearance of the starting material signals and the appearance of the rearranged diimine signals. For less reactive aldehydes, gentle heating (e.g., 50 °C) may be required.[3] The rearrangement is often spontaneous.

-

Once the rearrangement is complete, the solvent can be removed under reduced pressure.

Step 2: Hydrolysis to the Final Diamine

-

Dissolve the crude rearranged diimine in a solvent mixture such as THF/water.

-

Add a strong acid (e.g., concentrated HCl) and stir the mixture, often with heating, until the imine bonds are fully hydrolyzed.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the free diamine.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The enantiomeric excess (>99% ee) can be confirmed by chiral HPLC.[3]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine protons on the chiral centers (CH -N), and the amine protons. In DMSO-d₆, the phenolic OH and amine NH₂ protons are typically observable as broad singlets. The chemical shifts of the methine protons are key indicators of the diamine structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons (including the carbon bearing the hydroxyl group) and the aliphatic methine carbons of the ethylenediamine backbone.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amines (typically two bands around 3300-3400 cm⁻¹), O-H stretching of the phenolic groups (a broad band around 3200-3600 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically showing the protonated molecule [M+H]⁺ at m/z 245.3.

Application in Asymmetric Catalysis: The Jacobsen-Katsuki Epoxidation

A primary application of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is as a precursor to chiral salen ligands for asymmetric catalysis. The Jacobsen-Katsuki epoxidation is a classic example that showcases the profound influence of the diamine's chirality.

6.1. From Diamine to Catalyst

The diamine is condensed with two equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) to form the corresponding salen ligand. This ligand is then metallated, typically with manganese(II) acetate, followed by oxidation to yield the active Mn(III) catalyst.[7]

6.2. Mechanism of Stereochemical Induction

In the Jacobsen-Katsuki epoxidation, the chiral Mn(III)-salen complex is oxidized to a high-valent manganese-oxo species, which is the active oxidant. The enantioselectivity of the epoxidation of an unfunctionalized alkene is determined by the trajectory of the alkene's approach to this manganese-oxo intermediate.

The C₂-symmetric chiral environment created by the salen ligand, originating from the (1R,2R)-diamine backbone, effectively blocks certain approach pathways while favoring others. The bulky substituents on the salicylaldehyde portion of the ligand further enhance this steric control. For cis-disubstituted olefins, the favored transition state involves a "side-on" approach of the alkene to the Mn=O bond, minimizing steric interactions with the chiral ligand framework.[7][8] The electronic properties of the salen ligand also play a crucial role, with electron-donating groups on the ligand generally leading to higher enantioselectivity.[7][8] This is attributed to a later transition state along the reaction coordinate, which amplifies the energetic difference between the diastereomeric transition states.

The diagram below illustrates the causal relationship between the chiral diamine and the enantioselective outcome.

Caption: Causal pathway from chiral diamine to enantioselective epoxidation.

Conclusion

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is more than just a chiral molecule; it is a powerful tool for imparting stereochemical control in chemical reactions. Its well-defined C₂-symmetric structure, which can be synthesized in high enantiopurity via the elegant diaza-Cope rearrangement, provides a robust platform for the development of sophisticated asymmetric catalysts. The insights into its molecular structure, chiroptical properties, and the mechanistic basis for its effectiveness in catalysis, as exemplified by the Jacobsen-Katsuki epoxidation, underscore its importance. For researchers in drug development and materials science, a thorough understanding of this "mother diamine" opens the door to the rational design of new catalysts and the efficient synthesis of complex, enantiomerically pure molecules.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sci-Hub. The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction / Journal of the American Chemical Society, 1998 [sci-hub.box]

Spectroscopic Characterization of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral diamine, (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles of spectroscopic analysis. While experimental data can vary based on instrumentation and conditions, this guide serves as a robust framework for the characterization of this important chemical entity.

Introduction to (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, a C2-symmetric chiral diamine, is a valuable building block in asymmetric synthesis.[1] Its stereospecific structure makes it a sought-after ligand for the formation of metal complexes used in catalytic enantioselective reactions and as a precursor for the synthesis of other complex chiral molecules.[2] The presence of both amine and phenol functional groups imparts unique chemical properties and provides multiple coordination sites.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂[2][3] |

| Molecular Weight | 244.29 g/mol [2][3] |

| CAS Number | 870991-70-1[2][4] |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 157-163 °C[2] |

| Chirality | (1R,2R) configuration |

Predicted Spectroscopic Data and Interpretation

This section details the anticipated ¹H NMR, ¹³C NMR, and IR spectra of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. The predictions are based on the molecule's structure and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[5] For (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, the spectrum is expected to be complex due to the presence of aromatic and chiral centers.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 6.70 | Multiplet | 8H | Ar-H | The four protons on each of the two aromatic rings will exhibit complex splitting patterns due to their different chemical environments and coupling with each other. |

| ~ 4.10 | Singlet | 2H | CH-N | The two methine protons are chemically equivalent due to the C2 symmetry of the molecule and are expected to appear as a singlet. |

| ~ 2.50 | Broad Singlet | 4H | NH₂ | The protons of the two primary amine groups are expected to be a broad singlet. The chemical shift can vary with concentration and solvent. |

| ~ 5.00 - 9.00 | Broad Singlet | 2H | OH | The phenolic hydroxyl protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[6] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule.[5] Due to the C2 symmetry of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, pairs of carbon atoms are chemically equivalent, leading to a reduced number of signals in the spectrum. The presence of a chiral center can sometimes lead to non-equivalence of carbons that might otherwise appear equivalent.[7]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | Ar-C-OH | The aromatic carbons directly attached to the hydroxyl group are deshielded and appear at a lower field. |

| ~ 130 - 115 | Ar-C | The remaining aromatic carbons will appear in this region. Due to the substitution pattern, four distinct signals are expected for the eight aromatic carbons. |

| ~ 60 | CH-N | The methine carbons adjacent to the nitrogen atoms are expected in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9] The IR spectrum of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine will be characterized by the vibrational modes of its O-H, N-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Characteristics |

| 3600 - 3200 | O-H (Phenol) | Stretching | Broad and strong, indicative of hydrogen bonding.[6] |

| 3500 - 3300 | N-H (Primary Amine) | Stretching | Medium, may show two bands for symmetric and asymmetric stretching.[9] |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to weak, sharp peaks.[6] |

| 1600 - 1450 | C=C (Aromatic) | Ring Stretching | Multiple medium to strong bands.[6] |

| ~1220 | C-O (Phenol) | Stretching | Strong absorption, characteristic of phenols.[6] |

| 1650 - 1550 | N-H (Primary Amine) | Bending | Medium absorption.[8] |

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental procedures are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR data acquisition and processing.

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5][10]

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS). For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.

IR Sample Preparation and Acquisition

Caption: Workflow for IR data acquisition using ATR.

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the solid (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum should be analyzed to identify the key absorption bands.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy allows for the unambiguous confirmation of its chemical structure and the identification of its key functional groups. This information is crucial for quality control, reaction monitoring, and the development of new applications for this versatile chiral diamine.

References

-

SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (2021). FTIR and PLS-regression in the evaluation of bioactive amines, total phenolic compounds and antioxidant potential of dark chocolates. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Results and Analysis. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. Retrieved from [Link]

-

National Institutes of Health. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244916). Retrieved from [Link]

-

ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. Retrieved from [Link]

-

RHENIUM BIO SCIENCE. (n.d.). (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation of experimental 1 H NMR (left) and 13 C NMR data (right).... Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (1R,2R)-1,2-双(2-羟苯基)乙烯二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scielo.br [scielo.br]

- 9. instanano.com [instanano.com]

- 10. m.youtube.com [m.youtube.com]

Discovery and history of the "mother diamine" in asymmetric synthesis

An In-depth Technical Guide to the "Mother Diamine" in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern chemistry, with profound implications for pharmaceuticals, materials science, and agrochemicals. Within the arsenal of tools available to the synthetic chemist, chiral ligands and catalysts play a pivotal role. This guide delves into the discovery and history of one of the most foundational and versatile scaffolds in asymmetric synthesis: trans-1,2-diaminocyclohexane (DACH). We will trace its journey from a simple chiral building block to the conceptual heart of the "mother diamine" principle, a powerful strategy for the stereospecific synthesis of a diverse library of C₂-symmetric diamines. This exploration will cover the initial resolution, the mechanistic underpinnings of its application, and its enduring impact on the field.

The Genesis: Discovery and Resolution of a Privileged Scaffold

The utility of trans-1,2-diaminocyclohexane does not stem from a complex, multi-step discovery, but rather from the elegant solution to a fundamental chemical challenge: the separation of enantiomers. The story of DACH is, first and foremost, a story of resolution.

Synthesis of the Racemate

The journey begins with the synthesis of the diamine itself. A mixture of the three stereoisomers of 1,2-diaminocyclohexane is produced through the hydrogenation of o-phenylenediamine.[1] While this provides the basic carbon skeleton, the resulting mixture of cis and trans isomers, with the trans isomer existing as a racemic pair ((1R,2R) and (1S,2S)), is not directly useful for enantioselective catalysis. The power of this molecule is locked within its individual, optically pure forms.

The Crucial Step: Diastereomeric Salt Resolution

The breakthrough that unlocked the potential of DACH was the application of classical chemical resolution. Chemists established that the racemic trans-isomer could be efficiently separated by using an enantiomerically pure chiral resolving agent. The most common and historically significant method involves the use of tartaric acid.[1][2][3]

The principle is straightforward yet powerful: reacting the racemic diamine with a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) forms a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, most notably different solubilities.[3] This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the tartaric acid can be removed by treatment with a base, liberating the enantiomerically pure diamine. This robust and scalable process made optically pure (1R,2R)-DACH and (1S,2S)-DACH readily available to the scientific community, setting the stage for their widespread adoption.[2]

Experimental Protocol: Resolution of Racemic trans-1,2-Diaminocyclohexane

This protocol outlines the classical resolution of (±)-trans-1,2-diaminocyclohexane using L-(+)-tartaric acid.

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Methanol

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: In a flask, dissolve L-(+)-tartaric acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of racemic trans-1,2-diaminocyclohexane in methanol.

-

Crystallization: Slowly add the diamine solution to the tartaric acid solution while stirring. The solution may become cloudy as the diastereomeric salt begins to precipitate. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated solid by vacuum filtration. The solid is the less soluble diastereomeric salt, typically the (1R,2R)-diammonium L-tartrate. The filtrate contains the more soluble (1S,2S)-diammonium L-tartrate.

-

Purification: The collected solid can be recrystallized from a minimal amount of hot water or methanol to improve diastereomeric purity.

-

Liberation of the Free Diamine: Suspend the purified diastereomeric salt in water and add a concentrated NaOH solution until the pH is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free (1R,2R)-diamine.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane.

-

Optical Purity Determination: The enantiomeric excess (ee) of the final product should be determined using techniques such as chiral HPLC or polarimetry.[3]

The "Mother Diamine" Concept: A Paradigm Shift

While enantiopure DACH proved to be an exceptional building block for creating C₂-symmetric ligands, a significant conceptual leap was introduced with the "mother diamine" principle. This concept, pioneered by Jik Chin and his research group, demonstrated that a single, readily available chiral diamine could serve as a template to stereospecifically generate a vast library of structurally diverse "daughter diamines."[4][5][6]

The archetypal "mother diamine" is (R,R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane.[4][7] The key to this strategy is a powerful and highly stereospecific reaction: the resonance-assisted hydrogen-bond (RAHB) directed diaza-Cope rearrangement .[4][5]

The Diaza-Cope Rearrangement Mechanism

This process is a[2][2]-sigmatropic rearrangement. The reaction proceeds through a well-defined pathway:

-

Diimine Formation: The mother diamine is reacted with two equivalents of an aldehyde. This forms an initial diimine intermediate.

-

Rearrangement: This diimine undergoes the diaza-Cope rearrangement. The reaction is driven by the formation of a stable, six-membered transition state, which is greatly favored by the presence of the ortho-hydroxyl groups on the phenyl rings. These groups form a strong intramolecular resonance-assisted hydrogen bond, lowering the activation energy for the rearrangement.[5][7]

-

Stereochemical Inversion: A crucial feature of this rearrangement is that it proceeds with a complete inversion of stereochemistry. An (R,R)-mother diamine will stereospecifically yield an (S,S)-product diimine.[4][5]

-

Hydrolysis: The rearranged diimine is then hydrolyzed to release the new, enantiomerically pure "daughter diamine."

This elegant method allows for the chirality of the single mother diamine to be reliably transferred to a wide array of new diamines, whose properties are tuned by the choice of the starting aldehyde.[7] This has been successfully applied to aryl, alkyl, and sterically hindered aldehydes.[7][8]

Visualization of the Workflow

The logical flow of the mother diamine concept is depicted below.

Caption: Workflow of the Mother Diamine concept.

Enduring Legacy: Applications in Asymmetric Catalysis and Beyond

The accessibility of DACH and its derivatives has had a profound impact on asymmetric catalysis. The C₂-symmetric backbone is ideal for creating a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity.

Landmark Ligands and Reactions

-

Jacobsen's Catalyst: One of the most famous applications is in the Jacobsen epoxidation, where a DACH-derived salen ligand coordinates with manganese to form a highly efficient catalyst for the enantioselective epoxidation of unfunctionalized olefins.[1]

-

Trost Ligand: The Trost ligand, another DACH-based scaffold, is widely used in palladium-catalyzed asymmetric allylic alkylation reactions.[1]

-

Bifunctional Catalysis: DACH derivatives are also core components of bifunctional organocatalysts, where one amine is functionalized to act as a hydrogen-bond donor (like a thiourea group) and the other serves as a Brønsted base, activating both the electrophile and nucleophile simultaneously.[9]

Pharmaceutical Applications

Beyond catalysis, the DACH scaffold is a key structural component in pharmaceuticals. The most prominent example is Oxaliplatin , a third-generation platinum-based anticancer drug.[1][10] In this molecule, the (1R,2R)-DACH ligand replaces the ammonia ligands of cisplatin. This modification alters the drug's activity profile, making it effective against colorectal cancer and helping to overcome some of the resistance mechanisms associated with earlier platinum drugs.[10]

Data Summary

Table 1: Properties of Key 1,2-Diaminocyclohexane Stereoisomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| (±)-trans-1,2-Diaminocyclohexane | 1121-22-8 | C₆H₁₄N₂ | 114.19 | 14-15 |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | C₆H₁₄N₂ | 114.19 | 41-43 |

| (1S,2S)-(+)-1,2-Diaminocyclohexane | 21436-03-3 | C₆H₁₄N₂ | 114.19 | 41-43 |

Conclusion

The story of the "mother diamine" is a testament to the power of fundamental chemical principles—synthesis, resolution, and mechanistic understanding—in driving innovation. From the initial, critical development of a scalable resolution for trans-1,2-diaminocyclohexane, this simple scaffold has evolved into a cornerstone of asymmetric synthesis. It serves not only as a "privileged" ligand framework for countless catalytic transformations but also as the foundation for the elegant mother-daughter concept, which provides a rational and efficient pathway to chiral ligand diversity. The continued application of DACH-derived molecules in academic research, industrial catalysis, and life-saving pharmaceuticals ensures that its legacy will endure for decades to come.

References

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS . Scholarly Commons. Available at: [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions . Arkivoc. Available at: [Link]

-

Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL . ResearchGate. Available at: [Link]

-

Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry . Journal of Chemical Education. Available at: [Link]

-

Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement . PubMed. Available at: [Link]

- Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes. Google Patents.

-

Research Progress on Application of Organic Diamines and Their Derivatives . ResearchGate. Available at: [Link]

-

trans-1,2-Diaminocyclohexane . Wikipedia. Available at: [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones . Organic Letters. Available at: [Link]

-

Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement . Journal of the American Chemical Society. Available at: [Link]

-

Stereospecific synthesis of C₂ symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-cope rearrangement . KAIST Academic Repository. Available at: [Link]

-

Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement . Sci-Hub. Available at: [Link]

-

Stereospecific Synthesis of C 2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement | Request PDF . ResearchGate. Available at: [Link]

-

(1R,2R)-(-)-1,2-Diaminocyclohexane, 98% . Fisher Scientific. Available at: [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine . MDPI. Available at: [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects . PMC. Available at: [Link]

-

Stereospecific Synthesis of Alkyl-Substituted Vicinal Diamines From the Mother Diamine: Overcoming the "Intrinsic Barrier" to the diaza-Cope Rearrangement Reaction . PubMed. Available at: [Link]

Sources

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. Stereospecific synthesis of alkyl-substituted vicinal diamines from the mother diamine: overcoming the "intrinsic barrier" to the diaza-Cope rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]

- 10. Page loading... [wap.guidechem.com]

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (CAS No: 870991-70-1). As a valuable chiral ligand in asymmetric synthesis, understanding its properties is paramount to ensuring laboratory safety and experimental integrity.

Introduction and Compound Profile

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral vicinal diamine, a class of compounds of tremendous interest to synthetic chemists for their application in chiral catalysts and pharmaceuticals. With a molecular weight of 244.29 g/mol and the formula C₁₄H₁₆N₂O₂, this compound typically presents as a solid powder.[1][2] Its utility as a precursor and stereoinductor in complex syntheses necessitates a thorough understanding of its safety profile to mitigate risks during its handling and application.[1][3]

Compound Identification:

-

Chemical Name: (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

-

Synonyms: (1R,2R)-1,2-Bis(2-hydroxyphenyl)-1,2-ethanediamine, (R,R) Mother Diamine[1]

-

CAS Number: 870991-70-1[1]

-

Molecular Formula: C₁₄H₁₆N₂O₂[2]

-

Physical Form: Powder[1]

-

Melting Point: 157-163 °C[1]

Hazard Identification and Risk Assessment

A critical first step before handling any chemical is a thorough risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this assessment.

GHS Classification

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is classified as hazardous with the signal word "Warning".[1][2] The specific hazard classifications are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |

Toxicological Profile: A Mechanistic Perspective

Understanding why this compound presents these specific hazards is key to internalizing safe practices. Its toxicity is directly linked to its chemical structure, which features two basic amine functional groups and two acidic phenol groups.

-

Skin and Eye Irritation (H315, H319): The amine functional groups can act as bases, capable of disrupting the lipid bilayers of skin and eye cells, leading to irritation.[4] As a fine powder, the substance has a large surface area, increasing the potential for localized irritation upon contact.[1]

-

Respiratory Irritation (H335): Fine chemical powders are easily aerosolized. Inhalation of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine dust can irritate the mucous membranes of the respiratory system.[1][2] This is a common hazard for amine-containing powders and necessitates stringent controls to prevent dust generation.

Risk Assessment Workflow

Before any new experimental procedure, a risk assessment should be performed. This involves identifying hazards, evaluating risks, and implementing control measures. The following diagram illustrates this logical workflow.

Sources

- 1. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine 95 HPLC 870991-70-1 [sigmaaldrich.com]

- 2. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | 870991-70-1 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Nomenclature, Synthesis, and Applications in Asymmetric Catalysis

Introduction

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a C₂-symmetric chiral diamine of significant interest in the fields of organic synthesis and materials science. Its rigid backbone, stereodefined amine functionalities, and coordinating phenol groups make it a privileged precursor for the synthesis of a wide array of chiral ligands and organocatalysts. Often referred to as a "mother diamine," this compound serves as a foundational building block for creating a diverse family of "daughter diamines" through stereospecific reactions.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol based on established methodologies, and its primary application in asymmetric synthesis, intended for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Properties

Nomenclature and Structure

The precise identification of a chiral molecule is paramount for reproducible scientific work. The compound is systematically named according to IUPAC conventions, though numerous synonyms are prevalent in commercial and academic literature.

-

IUPAC Name: 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol[3][4]

-

Chemical Formula: C₁₄H₁₆N₂O₂

-

Molecular Structure: The molecule features a 1,2-ethylenediamine backbone with a 2-hydroxyphenyl (salicyl) group attached to each of the two stereogenic carbon atoms, both in the (R) configuration.

Synonyms

In practice, a variety of names are used to refer to this compound. Understanding these synonyms is crucial for effective literature and database searching.

-

(1R,2R)-1,2-Bis(2-hydroxyphenyl)-1,2-ethanediamine[5]

-

2,2'-[(1R,2R)-1,2-Diaminoethylene]bisphenol[6]

-

(1R,2R)-1,2-Diamino-1,2-bis(2-hydroxyphenyl)ethane[6]

-

(R,R) Jik Chin Mother Diamine[5]

-

(R,R) Mother Diamine[5]

-

(R,R)-HPEN

Physicochemical and Safety Data

A summary of essential physical, chemical, and safety data is presented in Table 1. This information is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 244.29 g/mol | [3][5] |

| Appearance | Powder | [5] |

| Melting Point | 157-163 °C | [5] |

| Optical Activity | [α]²²/D +62° (c = 1% in chloroform) | [5] |

| CAS Number | 870991-70-1 | [3][5] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6] |

Synthesis Protocol: A Two-Stage Approach

The enantiomerically pure (1R,2R)-diamine is most reliably prepared through a two-stage process: first, the synthesis of the racemic (dl) and/or meso-1,2-bis(2-hydroxyphenyl)ethylenediamine, followed by classical chiral resolution.

Stage 1: Synthesis of Racemic 1,2-Bis(2-hydroxyphenyl)ethylenediamine

The foundational synthesis of bis(hydroxyphenyl)ethylenediamines was established by Schönenberger et al. and serves as the basis for this protocol.[6][7][8] The general strategy involves the condensation of salicylaldehyde followed by reduction.

Workflow for Racemic Diamine Synthesis

Caption: Synthesis of new chiral diamines via diaza-Cope rearrangement.

This elegant transformation allows for the synthesis of vicinal diamines with a wide variety of aryl, heterocyclic, or alkyl substituents by simply changing the starting aldehyde. [9]These daughter diamines are themselves valuable ligands for transition-metal-catalyzed asymmetric reactions, including hydrogenations, Michael additions, and epoxidations, or serve as potent organocatalysts. [5]

Conclusion

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is more than a single chemical entity; it is a gateway to a broad class of chiral molecules essential for modern asymmetric synthesis. Its robust and well-documented synthesis, combined with its utility in the highly stereospecific diaza-Cope rearrangement, establishes it as a cornerstone chiral building block. The protocols and data presented in this guide provide the necessary technical foundation for researchers to confidently synthesize, handle, and apply this versatile compound in the development of novel catalysts and stereoselective transformations.

References

-

Pikula, S.; Corey, E. J. (1998). (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine. Organic Syntheses, 75, 1. doi:10.15227/orgsyn.075.0001. [Link]

-

PubChem. 1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-. National Center for Biotechnology Information. [Link]

-

PubChem. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. National Center for Biotechnology Information. [Link]

-

PubChem. (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. National Center for Biotechnology Information. [Link]

- Google Patents. US4598091A - (1,2-diphenyl)-ethylenediamine)

-

Kim, H., Nguyen, Y., Yen, C. P. H., Chagal, L., Lough, A. J., Kim, B. M., & Chin, J. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. Journal of the American Chemical Society, 130(36), 12184–12191. doi:10.1021/ja803951u. [Link]

-

von Angerer, E., Egginger, G., Kranzfelder, G., Bernhauer, H., & Schönenberger, H. (1982). N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N'-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines: syntheses and evaluation of their mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 25(7), 832–837. doi:10.1021/jm00349a013. [Link]

-

Scientific Laboratory Supplies. (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, 95%. [Link]

-

PubMed. N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines: syntheses and evaluation of their mammary tumor inhibiting activity. National Library of Medicine. [Link]

-

PubChem. (1R,2R)-(+)-1,2-Diphenylethylenediamine. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2-Diphenylethylenediamine. National Center for Biotechnology Information. [Link]

-

MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]

Sources

- 1. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.ufsc.br [repositorio.ufsc.br]

- 4. Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines: syntheses and evaluation of their mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4598091A - (1,2-diphenyl)-ethylenediamine)-platinum (II) complex compounds - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Publications from 1982 - University of Regensburg Publication Server [epub.uni-regensburg.de]

Commercial availability and suppliers of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

An In-Depth Technical Guide to (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Sourcing, Qualification, and Application

Introduction: The "Mother Diamine" in Modern Asymmetric Synthesis

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, a C2-symmetric chiral diamine, has emerged as a cornerstone in the field of asymmetric synthesis. Often referred to as the "(R,R) Mother Diamine," its true value lies not in its direct application but in its role as a versatile precursor for a vast library of chiral ligands and organocatalysts. The strategic placement of hydroxyl and amino functional groups on a rigid chiral scaffold allows for predictable and highly stereoselective transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, essential quality control protocols, and key applications, ensuring a solid foundation for its successful integration into synthetic workflows.

Physicochemical and Structural Properties

Understanding the fundamental properties of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is critical for its handling, storage, and application. The molecule's structure is characterized by two hydroxyphenyl groups attached to a chiral ethylenediamine backbone.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 244.29 g/mol | Sigma-Aldrich, PubChem[1] |

| CAS Number | 870991-70-1 | Sigma-Aldrich, TCI Chemicals |

| Appearance | Powder / Solid | Sigma-Aldrich |

| Melting Point | 157-163 °C | Sigma-Aldrich |

| Optical Activity | [α]22/D +62°, c = 1% in chloroform | Sigma-Aldrich |

| IUPAC Name | 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | PubChem[1] |

Commercial Availability and Sourcing

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is readily available from several key chemical suppliers, typically offered at purities suitable for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CofA).

| Supplier | Product Name/Synonym | Purity/Grade | CAS Number |

| Sigma-Aldrich (Merck) | (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | 95% (HPLC) | 870991-70-1 |

| TCI Chemicals | (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | >98.0% (T) | 870991-70-1[2] |

| Simson Pharma | (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | Not specified | 870991-70-1 |

Note: Purity levels and product specifications are subject to change and should always be confirmed with the supplier at the time of purchase.

Core Applications in Catalysis and Drug Development

The utility of this diamine stems from its function as a privileged chiral building block. Its derivatives are employed extensively in both organocatalysis and transition metal-based catalysis.

-

Precursor to Chiral Ligands: The diamine serves as a foundational scaffold for synthesizing more complex chiral ligands. These ligands, in turn, coordinate with transition metals to form catalysts for a wide range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The Chin group has demonstrated its utility in creating a limitless variety of chiral vicinal diamines from this "mother diamine".

-